molecular formula C6H13NO B2433380 [1-(2-Aminoethyl)cyclopropyl]methanol CAS No. 1490143-92-4

[1-(2-Aminoethyl)cyclopropyl]methanol

Cat. No. B2433380
CAS RN: 1490143-92-4
M. Wt: 115.176
InChI Key: OAJCCDYAAMJBNI-UHFFFAOYSA-N
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Description

“[1-(2-Aminoethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C6H13NO . It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) attached to a methanol group via an aminoethyl group . The molecular weight of this compound is 115.18 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopropane compounds are known to undergo various reactions. For instance, they can participate in cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .


Physical And Chemical Properties Analysis

“this compound” is an oil-like substance . Its predicted boiling point is 191.3±13.0 °C, and its predicted density is 1.032±0.06 g/cm3 . The compound has a predicted pKa value of 15.10±0.10 .

Scientific Research Applications

Synthesis and Structural Studies

  • [1-(2-Aminoethyl)cyclopropyl]methanol is used in the synthesis of novel cyclopropyl carbocyclic nucleosides. These compounds exhibit unique stereochemistry and are part of a new class of cyclopropyl nucleosides with an amino alcohol function (Rifé & Ortuño, 1999).

  • It plays a role in the rearrangement of cyclopropyl epoxides, contributing to the formation of various organic compounds like cyclobutenes and cyclobutanes (Donnelly & Hoey, 1975).

  • In the formation of macrolactams from 3α-aminodeoxycholic acid, this compound derivatives are used to create compounds with specific ring structures, demonstrating its utility in complex organic synthesis (Feigel et al., 2006).

Impact on Lipid Dynamics

  • The compound influences lipid dynamics, as evidenced in studies involving methanol and its effect on the transfer and flip-flop kinetics of lipids in bilayer membranes (Nguyen et al., 2019).

Chemical Reactions and Mechanisms

  • It is involved in complex chemical reactions like the rearrangement of cyclopropyl methanols, demonstrating its versatility in organic chemistry (Mothe et al., 2011).

  • Studies show its use in electrochemical processes, where it serves as a C1 source in the synthesis of specific organic compounds, highlighting its utility in electrocatalytic protocols (Liu, Xu, & Wei, 2021).

Synthesis of Specific Organic Compounds

  • It is employed in the synthesis of various organic compounds like N-protected 2,3-methanomethionine stereoisomers, showcasing its role in the creation of complex molecules (Burgess & Ke, 1996).

  • The compound is used in the palladium-catalyzed decarboxylative cyclopropanation of carbonates, indicating its importance in advanced organic synthesis techniques (Shintani, Moriya, & Hayashi, 2011).

Safety and Hazards

“[1-(2-Aminoethyl)cyclopropyl]methanol” is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[1-(2-aminoethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-3-6(5-8)1-2-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCCDYAAMJBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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